molecular formula C19H14O2 B15289346 (Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid CAS No. 71432-05-8

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid

Cat. No.: B15289346
CAS No.: 71432-05-8
M. Wt: 274.3 g/mol
InChI Key: WDTPMTWSUDHDGR-AQTBWJFISA-N
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Description

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid is an organic compound characterized by its unique structure, which includes a naphthalene ring and a phenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid typically involves the condensation of naphthalene derivatives with cinnamic acid derivatives under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by acidification to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of naphthoic acids or phenylpropanoic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: Shares the phenylpropene moiety but lacks the naphthalene ring.

    Naphthoic Acid: Contains the naphthalene ring but lacks the phenylpropene moiety.

    Phenylpropanoic Acid: Contains the phenylpropene moiety but lacks the naphthalene ring.

Uniqueness

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid is unique due to the combination of both naphthalene and phenylpropene structures, which imparts distinct chemical and biological properties

Properties

CAS No.

71432-05-8

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid

InChI

InChI=1S/C19H14O2/c20-19(21)18(13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-13H,(H,20,21)/b18-13-

InChI Key

WDTPMTWSUDHDGR-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC3=CC=CC=C32)\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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